2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile
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Overview
Description
2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a fluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of the fluorophenyl group with a halogenated precursor of the dichlorophenyl group under palladium-catalyzed conditions. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in biological studies to investigate the effects of halogenated compounds on biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
2,4-Dichlorophenol: A phenolic compound with similar dichlorophenyl group.
4-Fluorophenol: A phenolic compound with a fluorophenyl group.
2,4-Dichlorophenyl isothiocyanate: A compound with a dichlorophenyl group and an isothiocyanate functional group.
Uniqueness: 2-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile is unique due to its combination of halogenated phenyl groups and the presence of a nitrile group, which imparts distinct chemical and physical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
CAS No. |
363-06-4 |
---|---|
Molecular Formula |
C15H8Cl2FN |
Molecular Weight |
292.1 g/mol |
IUPAC Name |
(E)-2-(2,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H8Cl2FN/c16-12-3-6-14(15(17)8-12)11(9-19)7-10-1-4-13(18)5-2-10/h1-8H/b11-7- |
InChI Key |
WDZDQWFTUNQXBS-XFFZJAGNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=C(C=C(C=C2)Cl)Cl)F |
SMILES |
C1=CC(=CC=C1C=C(C#N)C2=C(C=C(C=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=C(C=C(C=C2)Cl)Cl)F |
Pictograms |
Irritant |
Origin of Product |
United States |
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